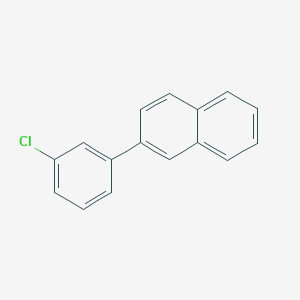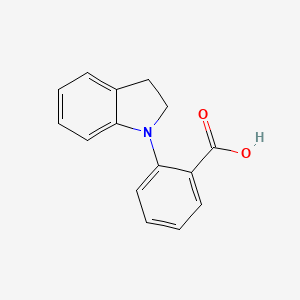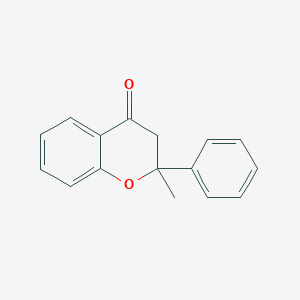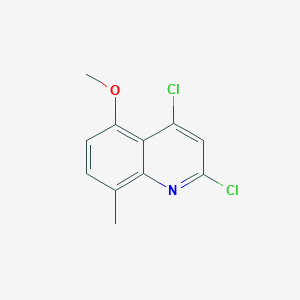![molecular formula C9H8Cl2N4 B11869945 5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of chlorine atoms.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolopyrimidine core.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, particularly in cancer research.
Medicine: Potential therapeutic agent due to its cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring structure.
Uniqueness
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity as a kinase inhibitor. This makes it a valuable compound in drug discovery and development.
属性
分子式 |
C9H8Cl2N4 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC 名称 |
5,7-dichloro-3-cyclopropyl-1-methylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H8Cl2N4/c1-15-7-6(5(14-15)4-2-3-4)12-9(11)13-8(7)10/h4H,2-3H2,1H3 |
InChI 键 |
BCRKWMUCIKYELH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=N1)C3CC3)N=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)







